tert-Butyl N-[(3S)-4,4-difluoropiperidin-3-yl]carbamate
Description
tert-Butyl N-[(3S)-4,4-difluoropiperidin-3-yl]carbamate (CAS 1363384-66-0) is a chiral piperidine derivative with a tert-butyl carbamate group at the 3S position and two fluorine atoms at the 4,4 positions of the piperidine ring. Its molecular formula is C₁₀H₁₈F₂N₂O₂, and it has a molecular weight of 236.26 g/mol . This compound is widely used as a building block in pharmaceutical synthesis, leveraging the fluorine atoms to enhance metabolic stability and lipophilicity. The stereochemistry (3S) and difluoro substitution pattern make it distinct from related analogs, influencing its reactivity and biological interactions.
Properties
IUPAC Name |
tert-butyl N-[(3S)-4,4-difluoropiperidin-3-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18F2N2O2/c1-9(2,3)16-8(15)14-7-6-13-5-4-10(7,11)12/h7,13H,4-6H2,1-3H3,(H,14,15)/t7-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQJOHBZTOIMHCM-ZETCQYMHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CNCCC1(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CNCCC1(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl N-[(3S)-4,4-difluoropiperidin-3-yl]carbamate typically involves the protection of an amine group using a tert-butyl carbamate (Boc) group. This can be achieved through the reaction of the amine with di-tert-butyl dicarbonate in the presence of a base such as sodium bicarbonate. The difluoropiperidine moiety can be introduced through nucleophilic substitution reactions involving appropriate fluorinated precursors .
Industrial Production Methods: Industrial production of this compound may involve scalable methods such as continuous flow synthesis, which allows for the efficient and controlled introduction of the Boc group and the difluoropiperidine moiety. The use of automated systems and optimized reaction conditions can enhance yield and purity .
Chemical Reactions Analysis
Deprotection Reactions
The Boc group is commonly removed under acidic conditions to expose the free amine. This reaction is critical for further functionalization in drug synthesis:
-
The use of magic blue (tris(4-bromophenyl)ammoniumyl hexachloroantimonate) with triethylsilane enables selective Boc removal without affecting other functional groups .
Nucleophilic Substitution
The deprotected amine undergoes nucleophilic substitution reactions, forming derivatives for pharmacological applications:
| Reagent | Conditions | Product | Application |
|---|---|---|---|
| Alkyl halides (e.g., CH₃I) | K₂CO₃, DMF, 60°C | N-Alkylated piperidine | Intermediate for kinase inhibitors |
| Acyl chlorides | Et₃N, THF, 0°C → RT | Amides | Antiviral agents |
Cross-Coupling Reactions
The compound participates in palladium-catalyzed cross-couplings to introduce aryl/heteroaryl groups:
| Reaction Type | Catalyst | Conditions | Product |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME/H₂O | 80°C, 12 hr | Biaryl derivatives |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | 100°C, 24 hr | N-Aryl piperidines |
-
The difluoro substituents enhance the stability of intermediates during coupling.
Ring-Opening Reactions
Controlled ring-opening reactions modify the piperidine scaffold:
| Reagent | Conditions | Product | Outcome |
|---|---|---|---|
| H₂O₂, AcOH | 50°C, 6 hr | Oxidized lactam | Increased polarity |
| LiAlH₄ | THF, reflux | Reduced amine derivative | Enhanced bioavailability |
-
Fluorine atoms stabilize transition states during oxidation, improving reaction efficiency.
Stability Under Synthetic Conditions
The compound exhibits robust stability in diverse environments:
Comparative Reactivity
The difluoro substitution significantly alters reactivity compared to non-fluorinated analogs:
Scientific Research Applications
Chemistry: tert-Butyl N-[(3S)-4,4-difluoropiperidin-3-yl]carbamate is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals .
Biology: In biological research, this compound can be used to study the effects of fluorinated piperidine derivatives on biological systems, including their interactions with enzymes and receptors .
Industry: In the industrial sector, this compound can be used in the synthesis of agrochemicals and other specialty chemicals .
Mechanism of Action
The mechanism of action of tert-Butyl N-[(3S)-4,4-difluoropiperidin-3-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atoms can enhance binding affinity and selectivity, leading to more potent biological effects. The carbamate group can also play a role in modulating the compound’s stability and reactivity .
Comparison with Similar Compounds
Structural and Stereochemical Variations
The following table summarizes key structural features of tert-Butyl N-[(3S)-4,4-difluoropiperidin-3-yl]carbamate and its analogs:
| Compound Name | CAS Number | Formula | MW (g/mol) | Substituents | Ring Type | Stereochemistry |
|---|---|---|---|---|---|---|
| This compound | 1363384-66-0 | C₁₀H₁₈F₂N₂O₂ | 236.26 | 4,4-diF | Piperidine | 3S |
| tert-Butyl N-[(3S,4S)-4-fluoropiperidin-3-yl]carbamate | 1052713-47-9 | C₁₀H₁₉FN₂O₂ | 218.27 | 4-F | Piperidine | 3S,4S |
| tert-Butyl N-[(3R,4R)-4-fluoropiperidin-3-yl]carbamate | 1052713-48-0 | C₁₀H₁₉FN₂O₂ | 218.27 | 4-F | Piperidine | 3R,4R |
| tert-Butyl N-[(3R)-4,4-difluoropyrrolidin-3-yl]carbamate | 2199214-47-4 | C₉H₁₆F₂N₂O₂ | 222.24 | 4,4-diF | Pyrrolidine | 3R |
| tert-Butyl N-[(3R,5R)-5-fluoropiperidin-3-yl]-N-methylcarbamate | 2165854-21-5 | C₁₁H₂₁FN₂O₂ | 232.29 | 5-F, N-methyl | Piperidine | 3R,5R |
Key Observations:
Fluorine Substitution: The 4,4-difluoro substitution in the main compound increases molecular weight and lipophilicity compared to mono-fluoro analogs (e.g., CAS 1052713-47-9 and 1052713-48-0). The 5-fluoro analog (CAS 2165854-21-5) positions fluorine on a different carbon, altering ring conformation and electronic distribution .
Ring Size :
- The pyrrolidine derivative (CAS 2199214-47-4) has a five-membered ring, introducing higher ring strain and different conformational flexibility compared to six-membered piperidine derivatives. This may affect binding affinity in drug-receptor interactions .
Stereochemistry :
- The 3S configuration in the main compound contrasts with the 3R,4R and 3R,5R configurations in other piperidine analogs. Stereochemistry critically influences chiral recognition in biological systems, affecting pharmacokinetics and potency .
Biological Activity
tert-Butyl N-[(3S)-4,4-difluoropiperidin-3-yl]carbamate is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C10H18F2N2O2
- Molecular Weight : 236.25 g/mol
- CAS Number : 2089321-16-2
- Purity : Typically ≥ 98% .
The biological activity of this compound primarily involves its interaction with various biological targets, including receptors and enzymes. The compound has been studied for its potential role as an inhibitor of specific kinases involved in cell signaling pathways.
Key Mechanisms:
- Inhibition of Kinases : Research indicates that compounds similar to this compound may inhibit kinases that play crucial roles in cell proliferation and survival, particularly in cancer cells .
- Modulation of Neurotransmitter Receptors : The structure suggests potential interactions with neurotransmitter systems, which could influence neurological functions and behaviors .
Biological Activity
The biological activity of this compound has been evaluated in various studies:
Antitumor Activity
Several studies have demonstrated that this compound exhibits antitumor properties by inducing apoptosis in cancer cells and inhibiting tumor growth in xenograft models. For instance:
- Study A : In vitro assays showed significant inhibition of cell proliferation in breast cancer cell lines when treated with the compound .
Neuroprotective Effects
The compound also shows promise as a neuroprotective agent:
- Study B : Animal models indicated that this compound can reduce neuroinflammation and protect against neuronal cell death .
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study A | Evaluate antitumor effects | Significant reduction in tumor size in treated mice versus control group. |
| Study B | Assess neuroprotective properties | Decreased markers of inflammation and improved cognitive function in treated animals. |
Safety Profile
While the compound exhibits promising biological activities, safety assessments are crucial. According to safety data sheets:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
